

Recommended working concentration for SAR405 R enantiomer

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Compound of Interest

Compound Name: SAR405 R enantiomer

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Application Notes and Protocols: SAR405 R Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of the R enantiomer of SAR405, a selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. While SAR405 is a potent and widely used tool to study autophagy, it is crucial to note that the R enantiomer is reported to be the less active of its stereoisomers.[1] The data and protocols presented herein are based on the characterization of the active, racemic, or unspecified form of SAR405. Researchers using the R enantiomer should use this information as a guide and perform careful dose-response experiments to determine the optimal working concentration for their specific model system.

Mechanism of Action

SAR405 is a first-in-class, ATP-competitive inhibitor of Vps34 (also known as PIK3C3), the catalytic subunit of the class III PI3K complex.[2][3] Vps34 plays a critical role in the initiation of autophagy by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PtdIns3P). This lipid product acts as a docking site on cellular membranes, recruiting downstream effectors like WIPI proteins, which are essential for the formation of the

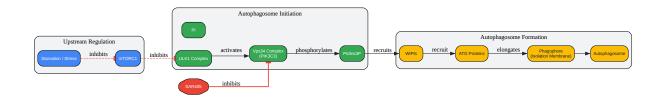


autophagosome, a double-membraned vesicle that engulfs cellular components for degradation.

By inhibiting the kinase activity of Vps34, SAR405 blocks the production of PtdIns3P.[3] This leads to a dose-dependent inhibition of autophagosome formation and a subsequent blockage of the autophagic flux.[2][4][5] This inhibition can be observed under basal conditions, starvation-induced autophagy, or autophagy triggered by the inhibition of mTOR (mechanistic target of rapamycin).[5][6] Furthermore, SAR405 has been shown to disrupt vesicle trafficking from late endosomes to lysosomes, indicating a broader role for Vps34 in endosomal sorting pathways.[3][5][7]

Signaling Pathway

The following diagram illustrates the central role of Vps34 in the autophagy pathway and the point of inhibition by SAR405.



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Caption: SAR405 inhibits the Vps34 complex, blocking PtdIns3P production and autophagosome initiation.

Potency and Efficacy Data (for SAR405 Racemate/Active Form)



All quantitative data presented below pertains to the potent, typically racemic, form of SAR405. The R enantiomer is expected to be significantly less active.[1] These values should serve as a reference for designing dose-response experiments.

Parameter	Value	Assay System	Reference
Biochemical Activity			
Vps34 IC50	1.2 nM	Recombinant human Vps34 enzyme	[2][4]
Vps34 Kd	1.5 nM	Biophysical binding assay	[2][3][7]
Cellular Activity			
Autophagosome Formation IC₅o	42 nM	GFP-LC3 H1299 cells (mTOR inhibition)	[2][5]
Starvation-Induced Autophagy IC50	419 nM	GFP-LC3 HeLa cells (starvation)	[2][4]
GFP-FYVE Relocalization IC50	27 nM	GFP-FYVE HeLa cells	[8]
In Vivo Dosage			
Effective Dose	2 mg/kg	Nude mice (subcutaneous injection)	[7]

Recommended Working Concentration

Crucial Note: As the R enantiomer is the less active stereoisomer, the effective working concentration is expected to be substantially higher than the values listed above.[1] It is imperative for researchers to perform a dose-response curve to determine the optimal concentration for their specific cell type and experimental conditions.

• Suggested In Vitro Starting Range: Based on the data for the active form, a starting range for the R enantiomer could be from 1 μ M to 50 μ M.

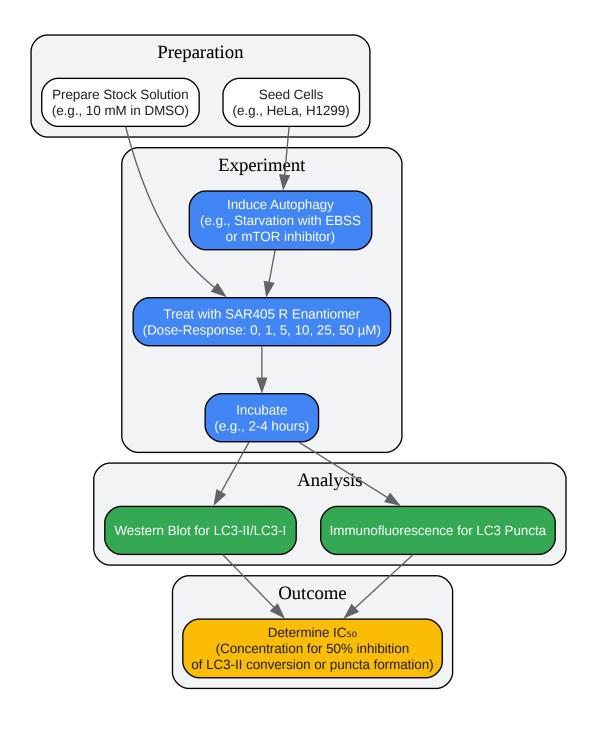


• Recommendation: We recommend a pilot experiment testing concentrations of 1, 5, 10, 25, and 50 µM to establish an effective range before proceeding with more detailed studies.

Experimental Protocols Protocol for Determining Optimal Concentration (Workflow)

The diagram below outlines a typical workflow for identifying the effective working concentration of the **SAR405 R enantiomer**.





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Caption: Workflow for determining the effective concentration of SAR405 R enantiomer.

Protocol: Western Blot for LC3 Conversion

This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a key indicator of autophagic activity.



Materials:

- Cells of interest (e.g., HeLa, H1299)
- Complete culture medium
- Starvation medium (e.g., Earle's Balanced Salt Solution, EBSS)
- SAR405 R enantiomer stock solution (e.g., 10 mM in DMSO)
- Positive control (e.g., Bafilomycin A1)
- PBS, RIPA lysis buffer, protease/phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, transfer system, PVDF membrane
- Primary antibodies (anti-LC3, anti-p62, anti-Actin/Tubulin)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
- Treatment:
 - For the negative control (basal autophagy), replace the medium with fresh complete medium containing DMSO vehicle.
 - To induce autophagy, replace the medium with starvation medium (EBSS) or complete medium containing an mTOR inhibitor (e.g., 1 μM AZD8055).[7]
 - \circ Treat induced cells with a range of **SAR405 R enantiomer** concentrations (e.g., 1, 5, 10, 25, 50 μ M) or DMSO vehicle.



- A positive control for autophagic flux blockade can be included by treating cells with Bafilomycin A1 (100 nM) for the final 2 hours of incubation.
- Incubation: Incubate cells for a predetermined time, typically 2-4 hours.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape and collect lysates, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine protein concentration of the supernatants using a BCA assay.
- Western Blotting:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
 - Separate proteins on a 12-15% SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies (e.g., anti-LC3B, 1:1000; anti-Actin, 1:5000) overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop with ECL substrate and image the blot.
- Analysis: Quantify the band intensities for LC3-I and LC3-II. An effective concentration of SAR405 R enantiomer will show a dose-dependent decrease in the LC3-II/LC3-I ratio (or LC3-II/Actin) in autophagy-induced samples. An accumulation of p62 protein can also be used as a marker for autophagy inhibition.[3]



Protocol: Preparation of Solutions

In Vitro Stock Solution:

- To prepare a 10 mM stock solution, dissolve 4.44 mg of **SAR405 R enantiomer** (MW: 443.85 g/mol) in 1 mL of fresh DMSO.
- Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.
- Aliquot and store at -20°C for up to one year or -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

In Vivo Formulation (Example): For animal experiments, it is critical to use a well-tolerated vehicle. Always prepare fresh on the day of use.[1][2]

Method 1: PEG300/Tween-80/Saline Formulation[1][9]

- Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
- For a 1 mL final working solution, add 100 μ L of the DMSO stock to 400 μ L of PEG300. Mix until clear.
- Add 50 μL of Tween-80 and mix until clear.
- Add 450 μL of saline to bring the final volume to 1 mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Method 2: Corn Oil Formulation[1]

- Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
- For a 1 mL final working solution, add 100 μL of the DMSO stock to 900 μL of corn oil.
- Mix thoroughly. Sonication may be required to achieve a uniform suspension.

Disclaimer: All protocols and concentrations are provided as a guide. Researchers must optimize conditions for their specific experimental setup and adhere to all institutional and



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